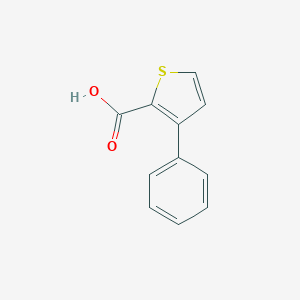

3-phenylthiophene-2-carboxylic Acid

Description

BenchChem offers high-quality 3-phenylthiophene-2-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-phenylthiophene-2-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2S/c12-11(13)10-9(6-7-14-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWWGBNRBZMJKPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368865 | |

| Record name | 3-phenylthiophene-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10341-88-5 | |

| Record name | 3-Phenyl-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10341-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-phenylthiophene-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylthiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Phenylthiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed, step-by-step overview of a plausible and literature-supported synthetic route for 3-phenylthiophene-2-carboxylic acid. The synthesis involves a multi-step process commencing with the construction of the thiophene ring, followed by functional group manipulations to yield the target carboxylic acid.

I. Synthetic Strategy Overview

The presented synthesis of 3-phenylthiophene-2-carboxylic acid is a multi-step process that begins with the formation of a substituted thiophene ring via a modified Gewald reaction, followed by deamination and hydrolysis to yield the final product. This approach is advantageous as it utilizes readily available starting materials and proceeds through well-established reaction mechanisms.

The overall synthetic pathway can be summarized as follows:

-

Step 1: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate. This key intermediate is prepared via a one-pot Gewald reaction involving the condensation of acetophenone, ethyl cyanoacetate, and elemental sulfur in the presence of a base. Correction: A more direct route to a 3-phenyl substituted thiophene is required. The following pathway is a more accurate representation based on established thiophene syntheses.

Revised and More Plausible Synthetic Pathway:

-

Step 1: Synthesis of a 1,4-dicarbonyl precursor. A suitable 1,4-dicarbonyl compound bearing a phenyl group is synthesized. A common route involves the Stetter reaction or other carbon-carbon bond-forming reactions. For this guide, we will consider the synthesis of 1-phenyl-1,4-butanedione.

-

Step 2: Paal-Knorr Thiophene Synthesis. The synthesized 1,4-dicarbonyl compound is then subjected to a Paal-Knorr thiophene synthesis by reacting it with a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide, to form 3-phenylthiophene.

-

Step 3: Carboxylation of 3-Phenylthiophene. The final step involves the regioselective introduction of a carboxylic acid group at the 2-position of the 3-phenylthiophene ring. This is typically achieved by metallation (e.g., lithiation) followed by quenching with carbon dioxide.

II. Experimental Protocols

Step 1: Synthesis of 1-Phenyl-1,4-butanedione

A common method for the synthesis of 1,4-dicarbonyl compounds is the Stetter reaction. However, for simplicity and reliability, an alternative well-established method is presented here.

Protocol:

-

To a solution of sodium ethoxide, prepared from sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL), is added ethyl acetoacetate (13 g, 0.1 mol).

-

The mixture is stirred for 15 minutes, and then phenacyl bromide (19.9 g, 0.1 mol) is added portion-wise over 30 minutes, maintaining the temperature below 50 °C.

-

The reaction mixture is then refluxed for 2 hours.

-

After cooling, the precipitated sodium bromide is filtered off.

-

The filtrate is then treated with a solution of sodium hydroxide (8 g, 0.2 mol) in water (50 mL) and refluxed for 4 hours to effect hydrolysis and decarboxylation.

-

The ethanol is removed by distillation, and the remaining aqueous solution is cooled and acidified with dilute hydrochloric acid.

-

The precipitated product, 1-phenyl-1,4-butanedione, is collected by filtration, washed with water, and recrystallized from ethanol/water.

Step 2: Synthesis of 3-Phenylthiophene (via Paal-Knorr Synthesis)

Protocol:

-

A mixture of 1-phenyl-1,4-butanedione (16.2 g, 0.1 mol) and Lawesson's reagent (24.2 g, 0.06 mol) in dry toluene (150 mL) is refluxed for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is then purified by column chromatography on silica gel using hexane as the eluent to afford 3-phenylthiophene as a colorless oil.

Step 3: Synthesis of 3-Phenylthiophene-2-carboxylic Acid

Protocol:

-

A solution of 3-phenylthiophene (16.0 g, 0.1 mol) in anhydrous diethyl ether (150 mL) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

To this solution, n-butyllithium (1.6 M in hexanes, 65.6 mL, 0.105 mol) is added dropwise over 30 minutes, and the mixture is stirred at -78 °C for 1 hour, then allowed to warm to 0 °C and stirred for an additional hour.

-

The reaction mixture is then cooled back to -78 °C, and an excess of freshly crushed dry ice (solid carbon dioxide) is added in small portions.

-

The mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Water (100 mL) is then carefully added to quench the reaction.

-

The aqueous layer is separated, washed with diethyl ether (2 x 50 mL) to remove any unreacted starting material, and then acidified to pH 2-3 with concentrated hydrochloric acid.

-

The precipitated white solid, 3-phenylthiophene-2-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum. The product can be further purified by recrystallization from ethanol/water.

III. Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of 3-phenylthiophene-2-carboxylic acid and its intermediates. Please note that yields can vary depending on the specific reaction conditions and scale.

| Step | Reaction | Starting Material(s) | Key Reagents | Product | Typical Yield (%) | Melting Point (°C) |

| 1 | Synthesis of 1,4-dicarbonyl | Ethyl acetoacetate, Phenacyl bromide | Sodium ethoxide, NaOH | 1-Phenyl-1,4-butanedione | 60-70 | 69-71 |

| 2 | Paal-Knorr Thiophene Synthesis | 1-Phenyl-1,4-butanedione | Lawesson's reagent | 3-Phenylthiophene | 75-85 | (liquid) |

| 3 | Carboxylation | 3-Phenylthiophene | n-Butyllithium, CO₂ | 3-Phenylthiophene-2-carboxylic acid | 80-90 | 188-190 |

IV. Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow for the synthesis of 3-phenylthiophene-2-carboxylic acid.

Caption: Overall workflow for the synthesis of 3-phenylthiophene-2-carboxylic acid.

Caption: Key transformations in the synthesis of 3-phenylthiophene-2-carboxylic acid.

An In-depth Technical Guide to the Molecular Structure of 3-Phenylthiophene-2-carboxylic Acid

Abstract: This document provides a comprehensive technical overview of 3-phenylthiophene-2-carboxylic acid, a heterocyclic compound of significant interest to the scientific and drug development communities. It serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, including Poly (ADP-ribose) polymerase (PARP) inhibitors and Fat mass and obesity-associated protein (FTO) inhibitors, the latter showing potential in antileukemia therapies.[1][2][3] This guide details the compound's molecular structure, physicochemical identifiers, and characteristic spectroscopic signatures. Furthermore, it outlines generalized experimental protocols for its synthesis and characterization and contextualizes its relevance in modern medicinal chemistry.

Molecular Structure and Identification

3-Phenylthiophene-2-carboxylic acid is an organic compound featuring a thiophene ring substituted with a phenyl group at the 3-position and a carboxylic acid group at the 2-position. This arrangement of functional groups makes it a versatile building block in organic synthesis.

Caption: 2D representation of 3-phenylthiophene-2-carboxylic acid.

Table 1: Chemical Identifiers This table summarizes the key identifiers for 3-phenylthiophene-2-carboxylic acid.

| Identifier | Value | Reference |

| IUPAC Name | 3-phenylthiophene-2-carboxylic acid | |

| CAS Number | 10341-88-5 | [1][4] |

| Molecular Formula | C₁₁H₈O₂S | [4][5] |

| Molecular Weight | 204.25 g/mol | [4] |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(SC=C2)C(=O)O | [5] |

| InChI | InChI=1S/C11H8O2S/c12-11(13)10-9(6-7-14-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | [5] |

| InChIKey | KWWGBNRBZMJKPA-UHFFFAOYSA-N | [5] |

Spectroscopic and Physicochemical Properties

The structural features of 3-phenylthiophene-2-carboxylic acid give rise to a distinct spectroscopic profile, which is essential for its identification and characterization. While a comprehensive experimental dataset is not publicly available, the expected properties can be reliably predicted based on the known behavior of its constituent functional groups.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by absorptions from the carboxylic acid group and the aromatic rings. The conjugation of the phenyl and thiophene rings with the carboxyl group influences the position of the carbonyl stretch.

Table 2: Predicted Infrared (IR) Absorption Frequencies

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Characteristics | Reference |

| Carboxyl O-H | Stretch | 2500 - 3300 | Very broad, due to hydrogen bonding | [6][7] |

| Aromatic C-H | Stretch | 3000 - 3100 | Sharp, may be superimposed on the O-H band | [7] |

| Carboxyl C=O | Stretch | 1690 - 1710 | Strong, intense. Frequency is lowered by conjugation. | [6] |

| Aromatic C=C | Stretch | 1450 - 1600 | Multiple medium to strong bands | [8] |

| Carboxyl C-O | Stretch | 1210 - 1320 | Strong | [7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is critical for elucidating the precise connectivity of the molecule. The chemical shifts are influenced by the aromatic rings and the electron-withdrawing nature of the carboxylic acid.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm)

| Nucleus | Position | Predicted Chemical Shift (δ) | Notes | Reference |

| ¹H | Carboxyl (-COOH) | > 12.0 | Singlet, broad, concentration-dependent. | [6] |

| Phenyl & Thiophene Protons | 7.0 - 8.5 | Complex multiplet pattern. | ||

| ¹³C | Carboxyl (-C OOH) | 165 - 175 | Aromatic/conjugated acids appear at the upfield end of the typical range. | [6] |

| Phenyl & Thiophene Carbons | 120 - 145 | Multiple signals corresponding to the aromatic carbons. | [9] |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the compound's identity and structure.

Table 4: Predicted Mass Spectrometry Data

| Parameter | Value | Notes | Reference |

| Molecular Ion [M]⁺ | m/z ≈ 204.02 | Corresponds to the molecular weight of C₁₁H₈O₂S. | [5] |

| Major Fragments | [M-OH]⁺ (m/z ≈ 187) | Loss of the hydroxyl radical. | [10] |

| [M-COOH]⁺ (m/z ≈ 159) | Loss of the carboxyl group. | [10] | |

| Acylium Ion [M-OH]⁺ | A common fragmentation for carboxylic acid derivatives. | [11] |

Table 5: Predicted Collision Cross Section (CCS) Data for Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 205.03178 | 142.3 |

| [M+Na]⁺ | 227.01372 | 151.2 |

| [M-H]⁻ | 203.01722 | 148.7 |

| Data sourced from PubChem predictions.[5] |

Experimental Protocols

The following sections provide generalized, representative protocols for the synthesis and characterization of 3-phenylthiophene-2-carboxylic acid, intended for use by trained laboratory professionals.

Representative Synthesis Protocol: Alkaline Hydrolysis of an Ester Precursor

This protocol describes a common method for obtaining a carboxylic acid from its corresponding ester, such as methyl 3-phenylthiophene-2-carboxylate.

-

Dissolution: Dissolve the starting ester (1.0 eq.) in a suitable solvent mixture, such as ethanol and water (e.g., 3:1 v/v).

-

Saponification: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH, 2.0-3.0 eq.), to the ester solution.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, remove the organic solvent (ethanol) under reduced pressure. Dilute the remaining aqueous solution with water.

-

Acidification: Cool the aqueous solution in an ice bath and slowly acidify by adding concentrated hydrochloric acid (HCl) dropwise until the pH is approximately 1-2. A precipitate of 3-phenylthiophene-2-carboxylic acid should form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove inorganic salts.

-

Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water or acetic acid/water mixture.

Characterization Protocols

-

¹H and ¹³C NMR: Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Acquire spectra on a 300 MHz or higher spectrometer.

-

FT-IR: Prepare a sample as a KBr pellet by grinding a small amount of the product with dry potassium bromide and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

LC-MS: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). Analyze using liquid chromatography-mass spectrometry (LC-MS) with either electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to confirm the molecular weight.

Caption: Workflow for the synthesis and analysis of the target compound.

Biological and Pharmacological Context

The true value of 3-phenylthiophene-2-carboxylic acid in research is its role as a scaffold for developing potent, biologically active molecules. Its derivatives are being investigated for various therapeutic applications, most notably in oncology.

-

PARP Inhibitors: The compound is a documented intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors.[1][2] PARP inhibitors are a class of targeted cancer drugs that are particularly effective in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA mutations.

-

FTO Inhibitors: Recent studies have highlighted derivatives, specifically 3-arylaminothiophenic-2-carboxylic acids, as novel inhibitors of the Fat mass and obesity-associated protein (FTO).[3] FTO is an RNA demethylase that is overexpressed in certain cancers, including acute myeloid leukemia (AML). By inhibiting FTO, these compounds can trigger anti-tumor pathways, making them promising candidates for antileukemia drug development.[3]

Caption: The role of the title compound as a precursor to targeted inhibitors.

Conclusion

3-Phenylthiophene-2-carboxylic acid is a structurally well-defined molecule whose importance is primarily derived from its utility as a synthetic intermediate. Its combination of a thiophene core, a phenyl substituent, and a reactive carboxylic acid handle provides a robust platform for the construction of more complex, high-value molecules. The established links to the development of targeted cancer therapies, such as PARP and FTO inhibitors, underscore its relevance and ensure it will remain a compound of interest for researchers in medicinal chemistry, chemical biology, and drug discovery. The predictive spectroscopic data and generalized protocols provided herein serve as a valuable resource for scientists working with this versatile chemical scaffold.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 3-phenylthiophene-2-carboxylic acid suppliers USA [americanchemicalsuppliers.com]

- 3. Development of 3-arylaminothiophenic-2-carboxylic acid derivatives as new FTO inhibitors showing potent antileukemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. PubChemLite - 3-phenylthiophene-2-carboxylic acid (C11H8O2S) [pubchemlite.lcsb.uni.lu]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. iosrjournals.org [iosrjournals.org]

- 9. 3-PHENYLTHIOPHENE(2404-87-7) 13C NMR spectrum [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Spectroscopic Data of 3-Phenylthiophene-2-Carboxylic Acid

Introduction

3-Phenylthiophene-2-carboxylic acid is a bifunctional organic compound featuring a thiophene ring substituted with both a phenyl group and a carboxylic acid. Its structural complexity gives rise to a unique spectroscopic profile, which is crucial for its identification and characterization in research and development, particularly in the fields of medicinal chemistry and materials science. This guide provides a detailed overview of its expected spectroscopic data, experimental protocols for its synthesis and analysis, and logical workflows for its characterization.

Spectroscopic Data Presentation

The following tables summarize the predicted and expected spectroscopic data for 3-phenylthiophene-2-carboxylic acid, derived from established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~11.0 - 13.0 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |

| ~7.6 - 7.8 | Multiplet | 2H | Phenyl H (ortho) |

| ~7.4 - 7.5 | Multiplet | 3H | Phenyl H (meta, para) |

| ~7.3 - 7.4 | Doublet | 1H | Thiophene H-5 |

| ~7.1 - 7.2 | Doublet | 1H | Thiophene H-4 |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 170 | Carboxylic Acid Carbon (-COOH) |

| ~140 - 145 | Thiophene C-3 (attached to Phenyl) |

| ~135 - 140 | Phenyl C-1' (ipso) |

| ~130 - 135 | Thiophene C-2 (attached to COOH) |

| ~128 - 130 | Phenyl C-2', C-6' (ortho) & Thiophene C-5 |

| ~127 - 129 | Phenyl C-4' (para) |

| ~126 - 128 | Phenyl C-3', C-5' (meta) |

| ~125 - 127 | Thiophene C-4 |

Table 3: Expected IR Absorption Data (Sample state: KBr pellet or Nujol mull)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid |

| ~3100 | Medium | C-H stretch (aromatic) | Phenyl & Thiophene |

| ~1680-1710 | Strong | C=O stretch | Carboxylic Acid (dimer) |

| ~1600, ~1480, ~1450 | Medium to Weak | C=C stretch | Phenyl & Thiophene |

| ~1210-1320 | Strong | C-O stretch | Carboxylic Acid |

| ~920 | Broad, Medium | O-H bend (out-of-plane) | Carboxylic Acid (dimer) |

| ~760, ~700 | Strong | C-H bend (out-of-plane) | Phenyl (monosubstituted) |

Table 4: Predicted Mass Spectrometry Data (ESI)

| Adduct | Calculated m/z |

| [M+H]⁺ | 205.0318 |

| [M+Na]⁺ | 227.0137 |

| [M-H]⁻ | 203.0172 |

A plausible fragmentation pattern in Electron Impact (EI) mass spectrometry would involve the initial loss of the hydroxyl radical (-OH, M-17) or the entire carboxyl group (-COOH, M-45).[1][2]

Experimental Protocols

Synthesis of 3-Phenylthiophene-2-Carboxylic Acid

A plausible synthetic route for 3-phenylthiophene-2-carboxylic acid involves a Suzuki coupling reaction. The following protocol is adapted from procedures for similar compounds.

-

Reaction Setup: To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromothiophene-2-carboxylic acid (1 equivalent), phenylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

-

Solvent and Base Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio). Add a base, typically sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (3 equivalents).

-

Reaction Execution: Heat the mixture to reflux (approximately 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 2M HCl, which will precipitate the crude product.

-

Purification: Filter the precipitate and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3-phenylthiophene-2-carboxylic acid.

Spectroscopic Analysis Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire the spectrum on the same instrument. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum to singlets.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample (~1 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: For Electrospray Ionization (ESI), dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile. For Electron Impact (EI), a solid probe may be used.

-

Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, typical conditions involve a capillary voltage of 3-4 kV. For EI, an electron energy of 70 eV is standard. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Visualizations

References

An In-depth Technical Guide to 3-Phenylthiophene-2-carboxylic Acid: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylthiophene-2-carboxylic acid is a heterocyclic organic compound with the chemical formula C₁₁H₈O₂S. It features a thiophene ring substituted with a phenyl group at the 3-position and a carboxylic acid group at the 2-position. This molecule has garnered significant interest in medicinal chemistry, primarily as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer therapy.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 3-phenylthiophene-2-carboxylic acid.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 10341-88-5 | [2] |

| Molecular Formula | C₁₁H₈O₂S | [2] |

| Molecular Weight | 204.25 g/mol | [2] |

| Appearance | Yellow Solid | [1] |

| Predicted XlogP | 3.1 | [3] |

Note: The melting point, boiling point, and solubility of 3-phenylthiophene-2-carboxylic acid are not consistently reported in publicly accessible databases. Researchers should handle this compound with the assumption of it having unknown hazards and toxicity.[2]

Spectral Data

Detailed experimental spectral data for 3-phenylthiophene-2-carboxylic acid is limited. However, predicted mass spectrometry data and typical spectral characteristics for similar compounds can provide valuable insights for characterization.

Mass Spectrometry

Predicted mass-to-charge ratios (m/z) for various adducts of 3-phenylthiophene-2-carboxylic acid are listed below, which can be useful for its identification in mass spectrometry analysis.[3]

| Adduct | Predicted m/z |

| [M+H]⁺ | 205.03178 |

| [M+Na]⁺ | 227.01372 |

| [M-H]⁻ | 203.01722 |

| [M+NH₄]⁺ | 222.05832 |

| [M+K]⁺ | 242.98766 |

| [M+H-H₂O]⁺ | 187.02176 |

| [M+HCOO]⁻ | 249.02270 |

| [M+CH₃COO]⁻ | 263.03835 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for 3-phenylthiophene-2-carboxylic acid is not provided in the search results, general principles for similar aromatic carboxylic acids can be applied for interpretation.

-

¹H NMR: The spectrum would be expected to show multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons of the phenyl and thiophene rings. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift (δ 10-13 ppm).

-

¹³C NMR: The spectrum would display signals for the aromatic carbons in the range of δ 120-140 ppm. The carbonyl carbon of the carboxylic acid would be expected to resonate in the δ 165-185 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum of 3-phenylthiophene-2-carboxylic acid is expected to exhibit characteristic absorption bands for its functional groups.

-

O-H Stretch: A broad band in the region of 3300-2500 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration, often overlapping with C-H stretching bands.

-

C=O Stretch: A strong absorption band between 1760-1690 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid.

-

C-O Stretch and O-H Bend: Bands in the regions of 1320-1210 cm⁻¹ (C-O stretch) and 1440-1395 cm⁻¹ and 950-910 cm⁻¹ (O-H bend) are also expected.

-

Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic rings would also be present.

Synthesis of 3-Phenylthiophene-2-carboxylic Acid

A common and effective method for the synthesis of 3-substituted thiophene-2-carboxylic acids involves a Suzuki cross-coupling reaction. This approach offers a versatile route to introduce the phenyl group at the 3-position of the thiophene ring.

Experimental Protocol: Suzuki Cross-Coupling Reaction

This protocol describes a general procedure for the synthesis of 3-phenylthiophene-2-carboxylic acid from 3-bromothiophene-2-carboxylic acid and phenylboronic acid.

Materials:

-

3-Bromothiophene-2-carboxylic acid

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF/Water mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a reaction flask, add 3-bromothiophene-2-carboxylic acid (1 equivalent), phenylboronic acid (1.1-1.5 equivalents), and the chosen base (2-3 equivalents).

-

Add the palladium catalyst (typically 1-5 mol%).

-

Add the solvent to the flask.

-

Degas the reaction mixture by bubbling with an inert gas for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere and stir for the required reaction time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a biphasic solvent system is used, separate the aqueous and organic layers. If a single solvent is used, add water and a suitable organic solvent (e.g., ethyl acetate) to extract the product.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure 3-phenylthiophene-2-carboxylic acid.

Logical Workflow for Suzuki Cross-Coupling:

Caption: General workflow for the synthesis of 3-phenylthiophene-2-carboxylic acid via Suzuki cross-coupling.

Biological Significance: Role as a PARP Inhibitor Intermediate

As previously mentioned, 3-phenylthiophene-2-carboxylic acid is a valuable building block for the synthesis of PARP inhibitors. PARP enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks.[4][5] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[4]

PARP-1 Signaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP-1 in the DNA single-strand break repair (SSBR) pathway and how PARP inhibitors intervene.

References

- 1. 3-phenylthiophene-2-carboxylic acid suppliers USA [americanchemicalsuppliers.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. PubChemLite - 3-phenylthiophene-2-carboxylic acid (C11H8O2S) [pubchemlite.lcsb.uni.lu]

- 4. What are PARP inhibitors and how do they work? [synapse.patsnap.com]

- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of 3-phenylthiophene-2-carboxylic acid

An In-depth Technical Guide to 3-Phenylthiophene-2-carboxylic Acid: Discovery, Synthesis, and Applications

Introduction

3-Phenylthiophene-2-carboxylic acid, a heterocyclic aromatic compound, has emerged as a significant scaffold in medicinal chemistry and materials science. Its unique structural framework, featuring a thiophene ring substituted with a phenyl group at the 3-position and a carboxylic acid at the 2-position, imparts favorable physicochemical and biological properties. This has led to its use as a key intermediate in the synthesis of a variety of compounds with therapeutic potential, most notably as inhibitors of poly (ADP-ribose) polymerase (PARP) and the fat mass and obesity-associated (FTO) protein. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of 3-phenylthiophene-2-carboxylic acid, with a focus on detailed experimental protocols and the elucidation of its role in relevant biological pathways.

Historical Perspective and Discovery

The definitive first synthesis of 3-phenylthiophene-2-carboxylic acid is not prominently documented in a single seminal publication. Instead, its emergence is rooted in the broader development of synthetic methodologies for thiophene derivatives throughout the 20th century. Early methods for constructing the thiophene ring, such as the Paal-Knorr and Hinsberg thiophene syntheses, laid the groundwork for accessing a wide array of substituted thiophenes.

Key synthetic strategies that are relevant to the synthesis of 3-substituted thiophene-2-carboxylic acids include the Gewald aminothiophene synthesis and the Fiesselmann thiophene synthesis . The Gewald reaction, discovered by Karl Gewald in the 1960s, provides a versatile route to 2-aminothiophenes from α-cyanoesters, ketones or aldehydes, and elemental sulfur. While not a direct route to the title compound, it is a cornerstone for creating highly substituted thiophenes. The Fiesselmann synthesis, developed in the 1950s, offers a pathway to 3-hydroxy-2-thiophenecarboxylic acid derivatives.

An early and significant contribution to the synthesis of a closely related scaffold is found in a 1957 German patent (DE1055007B). This patent describes the preparation of 5-phenyl-3-aminothiophene-2-carboxylic acid methyl ester through the reaction of α,β-dihalogenonitriles with thioglycolic acid esters, followed by saponification to the free carboxylic acid[1]. Although this describes a different isomer and an amino-substituted derivative, it represents one of the earliest documented syntheses of a phenyl-substituted aminothiophene carboxylic acid, a structural motif closely related to the title compound.

The increasing interest in 3-phenylthiophene-2-carboxylic acid in recent decades is largely driven by its utility as a building block in drug discovery. Its application as an intermediate in the synthesis of PARP inhibitors has been a significant driver for the development of efficient and scalable synthetic routes[2].

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of 3-phenylthiophene-2-carboxylic acid is essential for its identification, purification, and application.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈O₂S | [3] |

| Molecular Weight | 204.24 g/mol | [3] |

| Appearance | Yellow Solid | [2] |

| Melting Point | Not consistently reported | |

| Boiling Point | 315.5 °C at 760 mmHg (Predicted) | |

| XlogP | 3.1 (Predicted) | [3] |

| pKa | Not experimentally determined |

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum of 3-phenylthiophene-2-carboxylic acid is expected to show characteristic signals for the phenyl and thiophene protons. The thiophene protons will appear as doublets, and the phenyl protons will exhibit multiplets. The carboxylic acid proton will typically appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the eleven carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically δ > 165 ppm). The aromatic carbons of the phenyl and thiophene rings will appear in the range of δ 120-145 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid dimer in the range of 2500-3300 cm⁻¹. A strong C=O stretching vibration will be observed around 1680-1710 cm⁻¹, with the frequency being lowered due to conjugation with the thiophene ring. C-H stretching vibrations for the aromatic rings will be seen above 3000 cm⁻¹, and various C=C and C-S stretching and bending vibrations will be present in the fingerprint region.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 204. The fragmentation pattern is expected to involve the loss of CO₂ (m/z 160) and the carboxyl group (m/z 159). The base peak is often the acylium ion (R-CO⁺) resulting from the cleavage of the C-Y bond.

Experimental Protocols for Synthesis

Several synthetic routes can be envisioned for the preparation of 3-phenylthiophene-2-carboxylic acid. Below are detailed protocols for two plausible methods.

Method 1: Modified Gewald Synthesis Approach

This method involves the synthesis of a 2-amino-3-phenylthiophene precursor via a Gewald-type reaction, followed by diazotization and hydrolysis to install the carboxylic acid group.

Step 1: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate

This step follows the principles of the Gewald reaction.

-

Reactants:

-

Phenylacetaldehyde (1.0 eq)

-

Ethyl cyanoacetate (1.0 eq)

-

Elemental sulfur (1.1 eq)

-

Morpholine (catalytic amount)

-

Ethanol (solvent)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylacetaldehyde, ethyl cyanoacetate, and ethanol.

-

Add a catalytic amount of morpholine to the mixture.

-

Stir the mixture at room temperature for 30 minutes to facilitate the Knoevenagel condensation.

-

Add elemental sulfur to the reaction mixture.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 2-amino-4-phenylthiophene-3-carboxylate.

-

Step 2: Diazotization of the Aminothiophene and Conversion to the Carboxylic Acid

-

Reactants:

-

Ethyl 2-amino-4-phenylthiophene-3-carboxylate (1.0 eq)

-

Sodium nitrite (1.1 eq)

-

Hydrochloric acid (excess)

-

Copper(I) cyanide (catalyst for Sandmeyer reaction to nitrile, followed by hydrolysis) or direct hydrolysis of the diazonium salt.

-

-

Procedure (Illustrative for conversion to nitrile and then acid):

-

Dissolve the aminothiophene in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes.

-

In a separate flask, prepare a solution of copper(I) cyanide in aqueous potassium cyanide.

-

Slowly add the cold diazonium salt solution to the cuprous cyanide solution.

-

Allow the reaction to warm to room temperature and then heat gently to complete the reaction.

-

Extract the resulting nitrile with an organic solvent.

-

Hydrolyze the nitrile to the carboxylic acid by heating with a strong acid (e.g., H₂SO₄) or base (e.g., NaOH) followed by acidification.

-

Purify the final product, 3-phenylthiophene-2-carboxylic acid, by recrystallization.

-

Method 2: Fiesselmann-Type Synthesis and Subsequent Modification

This approach involves the construction of a substituted thiophene ring followed by functional group interconversion. A plausible route starts from ethyl 3-oxo-3-phenylpropanoate.

-

Reactants:

-

Ethyl 3-oxo-3-phenylpropanoate (1.0 eq)

-

Ethyl thioglycolate (1.0 eq)

-

Sodium ethoxide (base)

-

Ethanol (solvent)

-

-

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask under an inert atmosphere.

-

Cool the solution in an ice bath and add ethyl thioglycolate dropwise.

-

To this mixture, add ethyl 3-oxo-3-phenylpropanoate dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature overnight.

-

The reaction is expected to yield an intermediate that can be cyclized and aromatized to a thiophene derivative. This may require further reaction steps such as dehydration and oxidation.

-

The resulting thiophene ester can then be hydrolyzed to 3-phenylthiophene-2-carboxylic acid using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification with HCl).

-

Biological Significance and Signaling Pathways

3-Phenylthiophene-2-carboxylic acid and its derivatives have garnered significant attention for their roles as inhibitors of key enzymes involved in disease pathogenesis.

FTO Inhibition

The fat mass and obesity-associated (FTO) protein is an RNA demethylase that plays a crucial role in post-transcriptional gene regulation. Overexpression of FTO is implicated in various cancers, including acute myeloid leukemia (AML). Derivatives of 3-arylaminothiophene-2-carboxylic acid have been identified as potent and selective inhibitors of FTO[4].

Mechanism of Action: These inhibitors act by binding to the active site of the FTO enzyme, preventing the demethylation of N⁶-methyladenosine (m⁶A) on mRNA. This leads to an increase in m⁶A levels in cancer cells, which in turn affects the stability and translation of key oncogenic transcripts. For instance, inhibition of FTO has been shown to decrease the expression of the MYC oncogene and increase the expression of tumor suppressors like ASB2 and RARA, ultimately leading to cell cycle arrest and apoptosis in AML cells[4][5].

PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs). 3-Phenylthiophene-2-carboxylic acid is a known intermediate in the synthesis of certain PARP inhibitors[2].

Mechanism of Action: PARP inhibitors function through a mechanism known as "synthetic lethality." In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), the inhibition of PARP prevents the repair of SSBs. During DNA replication, these unrepaired SSBs are converted into double-strand breaks (DSBs). The HR-deficient cells are unable to accurately repair these DSBs, leading to genomic instability and cell death.

Conclusion

3-Phenylthiophene-2-carboxylic acid stands as a testament to the enduring importance of heterocyclic chemistry in modern science. While its early history is intertwined with the broader development of thiophene synthesis, its contemporary significance is firmly established through its role as a versatile intermediate in the creation of targeted therapeutics. The ability to access this scaffold through various synthetic strategies, coupled with the profound biological impact of its derivatives as FTO and PARP inhibitors, ensures that 3-phenylthiophene-2-carboxylic acid will remain a molecule of high interest to researchers in drug discovery and organic synthesis for the foreseeable future. Further exploration of its chemical space is likely to yield novel compounds with enhanced potency and selectivity, contributing to the development of next-generation medicines.

References

- 1. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - 3-phenylthiophene-2-carboxylic acid (C11H8O2S) [pubchemlite.lcsb.uni.lu]

- 4. whitman.edu [whitman.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

Theoretical Exploration of 3-Phenylthiophene-2-Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on 3-phenylthiophene-2-carboxylic acid, a molecule of significant interest in medicinal chemistry, particularly as a scaffold for various therapeutic agents. Due to a scarcity of direct theoretical investigations on this specific molecule, this paper extrapolates from computational and spectroscopic data available for closely related analogs, such as thiophene-2-carboxylic acid and other substituted thiophenes. The guide covers quantum chemical calculations, spectroscopic analysis, and potential biological activities, offering a foundational understanding for researchers in drug design and development. All computational methodologies and experimental protocols are detailed to ensure reproducibility and further investigation.

Introduction

3-Phenylthiophene-2-carboxylic acid is a heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, including potent inhibitors of poly(ADP-ribose) polymerase (PARP).[1][2] Its rigid structure, arising from the thiophene and phenyl rings, provides a robust scaffold for designing molecules with specific spatial orientations to interact with biological targets. Theoretical studies are indispensable for understanding the structural, electronic, and spectroscopic properties of such molecules, thereby accelerating the drug discovery process.

This guide will delve into the theoretical aspects of 3-phenylthiophene-2-carboxylic acid, drawing upon established computational methodologies and experimental data from analogous compounds.

Molecular Structure and Properties

The molecular structure of 3-phenylthiophene-2-carboxylic acid, characterized by a phenyl group at the 3-position and a carboxylic acid group at the 2-position of the thiophene ring, is depicted below.

Caption: 2D representation of 3-phenylthiophene-2-carboxylic acid.

Geometric Parameters

Table 1: Predicted Geometric Parameters for Thiophene-2-Carboxylic Acid (Analog)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=O | 1.21 | - |

| C-O | 1.36 | - |

| C-C (thiophene) | 1.38 - 1.43 | 111 - 112 |

| C-S | 1.72 | 92 |

| O-C=O | - | 123 |

| C-C-O | - | 112 |

Data extrapolated from DFT studies on thiophene-2-carboxylic acid.[4]

Computational Methodology

Theoretical studies on thiophene derivatives are predominantly carried out using DFT, which offers a good balance between accuracy and computational cost.

Density Functional Theory (DFT) Calculations

A typical computational workflow for analyzing 3-phenylthiophene-2-carboxylic acid would involve the following steps:

Caption: A typical DFT-based computational workflow.

Protocol:

-

Geometry Optimization: The initial structure of the molecule is optimized to find the lowest energy conformation. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly used level of theory for such calculations.[5][6]

-

Vibrational Frequency Analysis: This is performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and charge transfer interactions.[4]

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.[4]

-

Spectroscopic Simulation: Theoretical NMR (GIAO method) and UV-Vis (TD-DFT method) spectra are simulated to aid in the interpretation of experimental data.[6][7]

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.

Spectroscopic Properties

Vibrational Spectroscopy (FT-IR and FT-Raman)

Theoretical vibrational spectra can be calculated and compared with experimental data. Key vibrational modes for thiophene derivatives include C-H stretching, C=C stretching of the aromatic rings, and the characteristic vibrations of the carboxylic acid group (O-H and C=O stretching).

Table 2: Predicted Vibrational Frequencies for Thiophene-2-Carboxylic Acid (Analog)

| Vibrational Mode | Wavenumber (cm⁻¹) (Calculated) | Wavenumber (cm⁻¹) (Experimental) |

| O-H stretch | ~3500 | ~3400-2500 (broad) |

| C-H stretch (aromatic) | ~3100 | ~3100 |

| C=O stretch | ~1700 | ~1680 |

| C=C stretch (thiophene) | ~1500-1400 | ~1500-1400 |

| C-S stretch | ~850 | ~850 |

Data extrapolated from DFT studies on thiophene-2-carboxylic acid.[4]

NMR Spectroscopy

Experimental ¹H-NMR data for 3-phenylthiophene-2-carboxylic acid has been reported.[8] Theoretical chemical shifts can be calculated using the GIAO method to complement experimental findings.

Table 3: ¹H-NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Proton | Experimental δ (ppm) |

| COOH | 12.86 (bs, 1H) |

| Thiophene H | 7.85 (d, J = 5.0 Hz, 1H) |

| Phenyl H | 7.49 – 7.42 (m, 2H) |

| Phenyl H | 7.42 – 7.32 (m, 3H) |

| Thiophene H | 7.17 (d, J = 5.1 Hz, 1H) |

Data from literature.[8]

UV-Vis Spectroscopy

The electronic transitions of 3-phenylthiophene-2-carboxylic acid can be predicted using Time-Dependent DFT (TD-DFT). The absorption maxima (λmax) are typically associated with π → π* transitions within the aromatic system. For thiophene-2-carboxylic acid, the calculated λmax is around 260-270 nm.[8]

Electronic Properties and Reactivity

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are key indicators of a molecule's electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them indicates the molecule's reactivity.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. US8680139B2 - Anti-neoplastic compounds, compositions and methods - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Books & E-Journals - [thieme-connect.com]

- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 3-Phenylthiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 3-phenylthiophene-2-carboxylic acid. While specific experimental and computational studies on this exact molecule are not extensively available in public literature, this document outlines a robust theoretical framework based on established methodologies for similar thiophene derivatives. By leveraging Density Functional Theory (DFT), we can predict a range of molecular descriptors crucial for understanding its reactivity, stability, and potential biological activity, thereby guiding further research and development.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as the foundational method for the quantum chemical calculations outlined herein. DFT is a powerful computational tool that allows for the accurate determination of the electronic structure of molecules. The selection of an appropriate functional and basis set is critical for obtaining reliable results. Based on studies of related thiophene carboxylic acid derivatives, the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common and effective choice. This is typically paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a good balance between computational cost and accuracy for systems of this size.

Computational Protocol: A Step-by-Step Workflow

The following workflow outlines the key stages of a comprehensive quantum chemical analysis of 3-phenylthiophene-2-carboxylic acid.

Caption: A generalized workflow for quantum chemical calculations.

Molecular Input and Geometry Optimization

The initial step involves defining the molecular structure of 3-phenylthiophene-2-carboxylic acid. This can be done using its SMILES string (c1ccc(cc1)-c2sc(c2)C(=O)O) or by building the 3D structure in a molecular editor.[1] A geometry optimization is then performed to find the lowest energy conformation of the molecule. This process iteratively adjusts the atomic coordinates to minimize the total electronic energy, resulting in a stable, optimized structure.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is essential. This serves two primary purposes: first, to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and second, to predict the vibrational spectrum (infrared and Raman) of the molecule. These predicted spectra can be compared with experimental data for validation of the computational method.

Electronic and Spectroscopic Properties

Once a stable structure is confirmed, a variety of electronic and spectroscopic properties can be calculated. These properties provide deep insights into the molecule's behavior.

Key Molecular Descriptors and Their Significance

The following molecular properties, calculable through DFT, are paramount in characterizing 3-phenylthiophene-2-carboxylic acid.

Caption: Important molecular properties derived from DFT calculations.

Tabulated Data Summary

The following tables present a hypothetical but representative summary of the quantitative data that would be obtained from a DFT study of 3-phenylthiophene-2-carboxylic acid at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.21 Å |

| C-O | ~1.35 Å | |

| C-S | ~1.75 Å | |

| C-C (thiophene) | ~1.38 - 1.44 Å | |

| C-C (phenyl) | ~1.39 - 1.41 Å | |

| C-C (inter-ring) | ~1.48 Å | |

| Bond Angle | O=C-O | ~123° |

| C-S-C | ~92° | |

| Dihedral Angle | Phenyl-Thiophene | ~30-40° |

Table 2: Calculated Electronic Properties

| Property | Value (eV) |

| Highest Occupied Molecular Orbital (HOMO) | -6.5 to -7.5 |

| Lowest Unoccupied Molecular Orbital (LUMO) | -1.5 to -2.5 |

| HOMO-LUMO Energy Gap (ΔE) | 4.5 to 5.5 |

| Ionization Potential | 6.5 to 7.5 |

| Electron Affinity | 1.5 to 2.5 |

Table 3: Predicted Vibrational Frequencies

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| O-H stretch | ~3500 (monomer) | Carboxylic acid |

| C=O stretch | ~1750 | Carboxylic acid |

| C=C stretch | ~1500-1600 | Aromatic rings |

| C-S stretch | ~600-700 | Thiophene ring |

Experimental Protocols: A Brief Overview

While this guide focuses on computational methods, experimental validation is crucial. Key experimental techniques would include:

-

Synthesis: The synthesis of 3-phenylthiophene-2-carboxylic acid can be achieved through various organic synthesis routes, often involving cross-coupling reactions.

-

Spectroscopy:

-

FT-IR and Raman Spectroscopy: To record the vibrational spectra of the synthesized compound, providing a direct comparison to the calculated frequencies.

-

UV-Vis Spectroscopy: To determine the electronic absorption properties, which can be correlated with the calculated electronic transitions.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and connectivity.

-

Conclusion

Quantum chemical calculations, particularly DFT, offer a powerful, non-invasive approach to understanding the intrinsic properties of 3-phenylthiophene-2-carboxylic acid. The methodologies and expected data presented in this guide provide a solid foundation for researchers to embark on a detailed computational investigation of this molecule. Such studies are invaluable for predicting its reactivity, stability, and spectroscopic signatures, and can significantly accelerate its development for various applications, including in the pharmaceutical and materials science sectors. The synergy between these computational predictions and experimental validations will ultimately lead to a comprehensive understanding of this promising chemical entity.

References

Initial Biological Screening of 3-Phenylthiophene-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of 3-phenylthiophene-2-carboxylic acid and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. This document outlines the key biological targets, experimental protocols for screening, and potential mechanisms of action, presenting a foundation for further investigation and drug development endeavors.

Overview of Biological Activities

3-Phenylthiophene-2-carboxylic acid and its analogs have demonstrated a broad spectrum of biological activities, primarily categorized as enzyme inhibition, antimicrobial effects, and anticancer properties. The thiophene core, a privileged structure in medicinal chemistry, serves as a versatile scaffold for the development of novel therapeutic agents.

Enzyme Inhibition

Derivatives of 3-phenylthiophene-2-carboxylic acid have been identified as inhibitors of several key enzymes implicated in various diseases.

Aminolevulinate Dehydratase (ALAD) Inhibition

Certain phenylthiophene carboxylic acid derivatives have been shown to be weak inhibitors of aminolevulinate dehydratase (ALAD), an essential enzyme in the heme biosynthesis pathway. Inhibition of ALAD can have implications for conditions such as lead poisoning and certain types of porphyria.

Table 1: ALAD Inhibition Data for Phenylthiophene Carboxylic Acid Derivatives

| Compound | Target | IC50 (µM) |

| PD481 | hALAD | 85.3 |

| PD481 | wALAD | 299 |

| PD593 | hALAD | 99.7 |

| PD593 | wALAD | 521 |

hALAD: human ALAD; wALAD: Wolbachia ALAD

Hepatitis C Virus (HCV) NS5B Polymerase Inhibition

A novel class of HCV NS5B polymerase inhibitors, 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids, has been discovered.[1] The NS5B polymerase is an RNA-dependent RNA polymerase crucial for the replication of the HCV genome, making it a prime target for antiviral therapies.[1] These inhibitors are non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the enzyme, inducing conformational changes that render it inactive.[1]

Fat Mass and Obesity-Associated (FTO) Protein Inhibition

Derivatives of 3-arylaminothiophenic-2-carboxylic acid have been identified as a new class of inhibitors for the fat mass and obesity-associated (FTO) protein.[2] FTO is an RNA demethylase that plays a crucial role in post-transcriptional gene regulation by removing the N6-methyladenosine (m6A) modification from RNA.[3] Dysregulation of FTO activity is implicated in obesity, metabolic disorders, and various cancers.[3]

Antimicrobial Activity

Thiophene derivatives are a well-established class of antimicrobial agents with activity against a range of pathogenic microorganisms, including drug-resistant strains.

Table 2: Minimum Inhibitory Concentration (MIC) of Thiophene Derivatives against Various Microorganisms

| Compound Class | Test Organism | MIC (µg/mL) |

| Thiophene-isoxazole derivatives | Staphylococcus aureus | < 0.125 - > 0.25 |

| Thiophene-isoxazole derivatives | Pseudomonas aeruginosa | 0.125 - > 0.25 |

| Thiophene-isoxazole derivatives | Candida albicans | 0.125 - > 0.25 |

Anticancer Activity

The anticancer potential of thiophene derivatives has been extensively explored, with various analogs demonstrating cytotoxic effects against a range of cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest.

Table 3: In Vitro Cytotoxicity of Thiophene Derivatives against Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC50 (µM) |

| Thiophene-carboxamide derivatives (2b) | Hep3B | 5.46 |

| Thiophene-carboxamide derivatives (2e) | Hep3B | 12.58 |

| Thienopyrimidine derivatives | Liver Cancer Cells | Low micromolar range |

| Thieno[3,2-b]pyrrole derivatives | Prostate Cancer Cells | Low micromolar range |

Experimental Protocols

This section provides detailed methodologies for the initial biological screening of 3-phenylthiophene-2-carboxylic acid and its derivatives.

Enzyme Inhibition Assays

This assay measures the amount of porphobilinogen (PBG) formed by the enzymatic activity of ALAD.

-

Reagent Preparation:

-

100 mM Tris-acetic acid buffer (pH 7.0)

-

100 mM δ-aminolevulinic acid hydrochloride (ALA-HCl) solution

-

10% Trichloroacetic acid (TCA) / 0.1 M Mercuric chloride (HgCl₂) solution

-

Modified Ehrlich's reagent

-

-

Assay Procedure:

-

Add protein samples (e.g., erythrocyte lysate) to the Tris-acetic acid buffer.

-

Add the ALA-HCl solution to initiate the reaction.

-

Incubate the mixture at 37°C for 3 hours.[4]

-

Stop the reaction by adding the TCA/HgCl₂ solution.[4]

-

Centrifuge at 1,000 x g for 5 minutes.[4]

-

Add modified Ehrlich's reagent to the supernatant.

-

Measure the absorbance of the resulting porphobilinogen-Ehrlich salt complex at 555 nm using a spectrophotometer.[4]

-

This assay determines the inhibitory effect on NS5B-catalyzed RNA synthesis.

-

Reaction Mixture (50 µL):

-

20 mM HEPES (pH 8.0)

-

1.5 mM MnCl₂

-

100 mM ammonium acetate

-

1 mM DTT

-

500 µM GTP, 250 µM each of CTP, ATP, and UTP

-

40U of RNasin

-

2 µg/mL HCV (-) 3' TRNA template

-

300 ng purified NS5B protein

-

-

Assay Procedure:

-

Add the test compounds at various concentrations to the reaction mixture.

-

Initiate the reaction by adding the purified NS5B protein.

-

Incubate the reaction mixture under appropriate conditions.

-

Quantify the synthesized RNA product, for example, by measuring the incorporation of a radiolabeled nucleotide.

-

This high-throughput assay measures the ability of a compound to inhibit the demethylase activity of FTO.

-

Reagents:

-

Recombinant human FTO protein

-

m6A-containing fluorescently labeled RNA substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 µM (NH₄)₂Fe(SO₄)₂, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 0.1 mg/mL BSA)

-

Test compounds dissolved in DMSO

-

-

Assay Procedure (in a 384-well plate):

-

Prepare a reaction mixture containing the assay buffer, recombinant FTO protein, and the fluorescently labeled RNA substrate.

-

Add the test compounds at various concentrations to the wells.

-

Include positive (known FTO inhibitor) and negative (DMSO vehicle) controls.

-

Initiate the enzymatic reaction by adding the FTO enzyme.

-

Incubate at room temperature for a set time (e.g., 2 hours).

-

Measure the fluorescence signal using a plate reader. A decrease in signal indicates inhibition of FTO activity.

-

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

-

Inoculum Preparation:

-

Culture the test microorganism overnight in an appropriate broth.

-

Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[5]

-

Dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Assay Procedure (in a 96-well plate):

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the appropriate broth medium directly in the 96-well plates.

-

Add 50 µL of the prepared bacterial inoculum to each well.

-

Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and solvent).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Anticancer Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound (dissolved in DMSO, final concentration < 0.5%).

-

Include a vehicle control (medium with DMSO).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Signaling Pathways and Mechanisms of Action

FTO Inhibition and Downstream Signaling

FTO inhibitors, including certain thiophene derivatives, exert their effects by increasing the levels of m6A RNA methylation. This can modulate the expression of key oncogenes and tumor suppressors, impacting various signaling pathways.

Figure 1. FTO inhibition by thiophene derivatives modulates key oncogenic signaling pathways.

Experimental Workflow Visualizations

Figure 2. Workflow for antimicrobial susceptibility testing by broth microdilution.

Figure 3. Workflow for in vitro anticancer activity screening using the MTT assay.

References

- 1. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Inhibition of ALA dehydratase activity in heme biosynthesis reduces cytoglobin expression which is related to the proliferation and viability of keloid fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: 3-Phenylthiophene-2-carboxylic Acid as a Key Intermediate for PARP Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3-phenylthiophene-2-carboxylic acid as a versatile intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. This document outlines the synthetic strategies, detailed experimental protocols, and relevant quantitative data to guide researchers in the development of novel therapeutic agents targeting PARP.

Introduction to PARP and Its Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes, particularly DNA repair and the maintenance of genomic stability.[1][2] PARP1, the most abundant member, is activated by DNA damage and catalyzes the addition of poly(ADP-ribose) chains to various proteins, signaling and recruiting other DNA repair factors.[2] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, cells become highly dependent on PARP-mediated repair. Inhibition of PARP in such cancer cells leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality. This makes PARP a prime target for cancer therapy.

3-Phenylthiophene-2-carboxylic Acid: A Privileged Scaffold

Thiophene-based compounds have emerged as a significant class of PARP inhibitors. The thiophene ring serves as a bioisostere for the nicotinamide moiety of NAD+, the natural substrate of PARP, allowing it to bind effectively to the enzyme's active site. 3-Phenylthiophene-2-carboxylic acid, in particular, offers a synthetically accessible and readily modifiable scaffold for the generation of diverse PARP inhibitor libraries. The carboxylic acid group provides a convenient handle for amide bond formation, a common structural feature in many potent PARP inhibitors.

Quantitative Data: PARP Inhibitory Activity of Thiophene-Based Compounds

The following table summarizes the in vitro PARP1 inhibitory activity of a series of synthesized 1H-thieno[3,4-d]imidazole-4-carboxamide derivatives, showcasing the potential of the thiophene scaffold in achieving potent PARP inhibition.[3]

| Compound ID | R Group | PARP-1 IC50 (μM)[3] |

| 16a | Phenyl | 0.245 |

| 16b | 2-Fluorophenyl | 0.221 |

| 16c | 3-Fluorophenyl | 0.198 |

| 16d | 4-Fluorophenyl | 0.155 |

| 16e | 2-Chlorophenyl | 0.187 |

| 16f | 3-Chlorophenyl | 0.163 |

| 16g | 4-Chlorophenyl | 0.133 |

| 16h | 2-Bromophenyl | 0.201 |

| 16i | 3-Bromophenyl | 0.142 |

| 16j | 4-Bromophenyl | 0.117 |

| 16k | 2-Methylphenyl | 0.289 |

| 16l | 3-Methylphenyl | 0.098 |

| 16m | 4-Methylphenyl | 0.176 |

| 16n | 3-Methoxyphenyl | 0.211 |

| Olaparib | - | 0.005 |

| Veliparib | - | 0.006 |

Experimental Protocols

General Synthesis of a 3-Phenylthiophene-2-carboxamide PARP Inhibitor Intermediate

This protocol describes a general method for the conversion of 3-phenylthiophene-2-carboxylic acid to its corresponding amide, a key step in the synthesis of many thiophene-based PARP inhibitors.

Step 1: Activation of 3-Phenylthiophene-2-carboxylic Acid

-

To a solution of 3-phenylthiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) under an inert atmosphere (nitrogen or argon), add oxalyl chloride (1.2 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3-phenylthiophene-2-carbonyl chloride. This intermediate is typically used in the next step without further purification.

Step 2: Amide Coupling

-

Dissolve the crude 3-phenylthiophene-2-carbonyl chloride in anhydrous DCM (0.2 M) under an inert atmosphere.

-

In a separate flask, dissolve the desired amine (e.g., a substituted piperazine or aniline derivative) (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.

-

Add the amine solution dropwise to the solution of the acid chloride at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-phenylthiophene-2-carboxamide derivative.

PARP-1 Enzyme Inhibition Assay Protocol

This protocol is adapted from a published method for evaluating the inhibitory activity of compounds against PARP-1.[3]

Materials:

-

Recombinant human PARP-1 enzyme

-

Histones (Type II-A from calf thymus)

-

NAD⁺ (Nicotinamide adenine dinucleotide)

-

³H-NAD⁺

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 4 mM MgCl₂, 250 μM DTT

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

Test compounds (dissolved in DMSO)

-

Trichloroacetic acid (TCA)

-

Scintillation cocktail

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, 20 µg/mL activated DNA, and 100 µM NAD⁺.

-

Add 1 µL of the test compound at various concentrations (typically in a serial dilution) to the wells of a 96-well plate. Use DMSO as a vehicle control.

-

Add 40 µL of the reaction mixture to each well.

-

Initiate the reaction by adding 10 µL of recombinant PARP-1 enzyme (final concentration ~1.5 U/well) and 0.1 µCi of ³H-NAD⁺.

-

Incubate the plate at room temperature for 30 minutes.

-

Terminate the reaction by adding 50 µL of 30% (w/v) trichloroacetic acid (TCA).

-

Incubate the plate on ice for 30 minutes to precipitate the proteins.

-

Transfer the contents of the wells to a 96-well filter plate.

-

Wash the filter plate three times with 10% TCA to remove unincorporated ³H-NAD⁺.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

PARP Signaling Pathway in DNA Repair

Caption: PARP1 activation and its role in the DNA single-strand break repair pathway.

General Synthetic Workflow

Caption: General workflow for the synthesis of PARP inhibitors from 3-phenylthiophene-2-carboxylic acid.

Experimental Workflow for PARP-1 Inhibition Assay

Caption: Step-by-step workflow for determining the IC50 of PARP-1 inhibitors.

References

- 1. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]